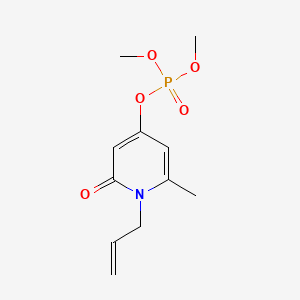
glyoxal bis(N'-allylthiosemicarbazone)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glyoxal bis(N’-allylthiosemicarbazone) is a chemical compound known for its unique structure and properties It is a derivative of glyoxal, a simple dialdehyde, and thiosemicarbazone, a class of compounds known for their versatile coordination chemistry and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of glyoxal bis(N’-allylthiosemicarbazone) typically involves the reaction of glyoxal with N’-allylthiosemicarbazide. The reaction is carried out in an aqueous medium, often under reflux conditions, to facilitate the formation of the desired product. The reaction can be represented as follows:
Glyoxal+2N’-allylthiosemicarbazide→Glyoxal bis(N’-allylthiosemicarbazone)
The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
Glyoxal bis(N’-allylthiosemicarbazone) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The thiosemicarbazone moiety can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, are tailored to the specific reaction being carried out.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different functional groups.
Scientific Research Applications
Glyoxal bis(N’-allylthiosemicarbazone) has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development, particularly for its ability to chelate metal ions and its potential therapeutic effects.
Industry: It is used in the synthesis of various industrial chemicals and materials, leveraging its reactivity and coordination capabilities.
Mechanism of Action
The mechanism by which glyoxal bis(N’-allylthiosemicarbazone) exerts its effects involves its ability to chelate metal ions. This chelation can disrupt metal-dependent biological processes, leading to antimicrobial or anticancer effects. The compound can also interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
Glyoxal bis(2-hydroxyanil): Another derivative of glyoxal with different functional groups.
N’-allylthiosemicarbazide: The precursor used in the synthesis of glyoxal bis(N’-allylthiosemicarbazone).
Thiosemicarbazones: A broader class of compounds with similar coordination chemistry and biological activities.
Uniqueness
Glyoxal bis(N’-allylthiosemicarbazone) is unique due to its specific structure, which combines the properties of glyoxal and thiosemicarbazone
Properties
CAS No. |
18667-52-2 |
|---|---|
Molecular Formula |
C10H16N6S2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
1-prop-2-enyl-3-[2-(prop-2-enylcarbamothioylhydrazinylidene)ethylideneamino]thiourea |
InChI |
InChI=1S/C10H16N6S2/c1-3-5-11-9(17)15-13-7-8-14-16-10(18)12-6-4-2/h3-4,7-8H,1-2,5-6H2,(H2,11,15,17)(H2,12,16,18) |
InChI Key |
MDKHPYJAZLYOAX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=S)NN=CC=NNC(=S)NCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


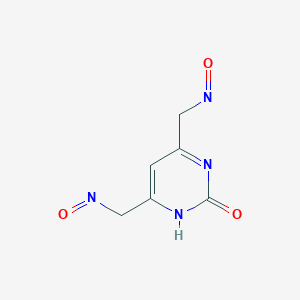
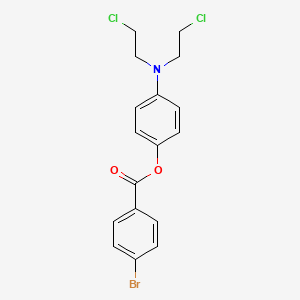
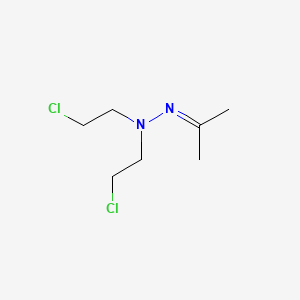
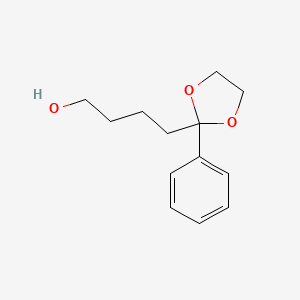
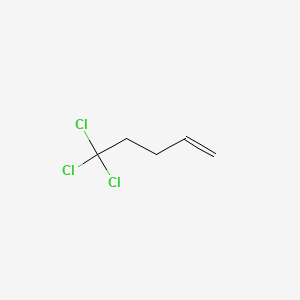
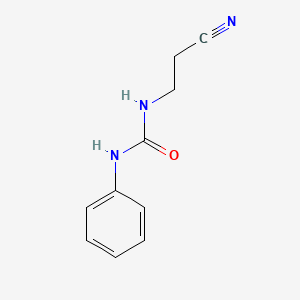

![1,7-Diazabicyclo[4.1.0]heptane](/img/structure/B14716782.png)


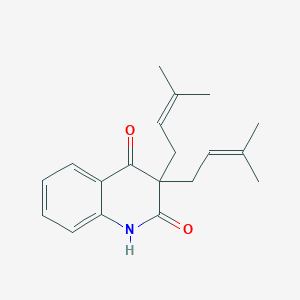
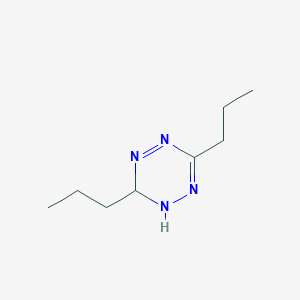
![2-[Ethyl(2-hydroxyethyl)amino]-1-phenylethanol](/img/structure/B14716816.png)
